N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Overview
Description
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O and its molecular weight is 279.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanisms of Reactions with Alicyclic Amines : The reactions of compounds related to N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride with secondary alicyclic amines have been studied, providing insights into the kinetics and mechanisms of these reactions, crucial for understanding their behavior in different chemical environments (Castro et al., 2001).
Synthesis of Alkaloids : Research on the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, highlights the significance of this compound-related compounds in the synthesis of complex organic molecules (Csatayová et al., 2010).
Influence on Stereochemical Outcomes : Studies on the synthesis of 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines, which utilize related compounds, demonstrate the impact of molecular structure on the stereochemical outcomes of cyclization reactions, an essential aspect of synthetic organic chemistry (Ramakrishna et al., 2016).
Pharmacological Evaluation : Compounds structurally related to this compound have been synthesized and evaluated for their pharmacological properties, such as analgesic activity, showing their potential applications in medicinal chemistry (Lalinde et al., 1990).
Design of Monoamine Transporter Ligands : Research into the design and synthesis of related compounds as monoamine transporter ligands contributes to the understanding of transporter selectivity, crucial for the development of new pharmaceutical agents (Greiner et al., 2006).
Synthesis of Novel Amide Alkaloids : The isolation and synthesis of new amide alkaloids from Piper nigrum, involving related compounds, expand the knowledge of natural product chemistry and their potential applications (Wei et al., 2004).
Antimicrobial Activities : The synthesis and evaluation of novel derivatives for their antimicrobial activities demonstrate the potential application of this compound-related compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Properties
IUPAC Name |
N-(4-methoxyphenyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHFKGABLOFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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